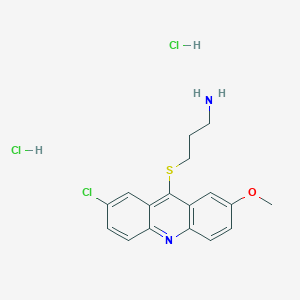

LDN-209929 (dihydrochloride)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

LDN-209929 dihydrochloride is a potent and selective haspin kinase inhibitor with an IC50 of 55 nM . It displays 180-fold selectivity over DYRK2 . LDN-209929 is an optimized analogue of LDN-192960 .

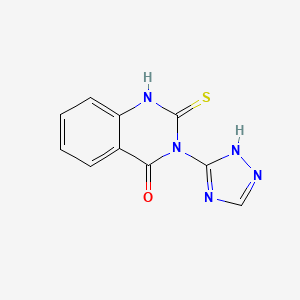

Molecular Structure Analysis

The chemical name of LDN-209929 dihydrochloride is 3-[(2-Chloro-7-methoxy-9-acridinyl)thio]-1-propanamine dihydrochloride . Its molecular weight is 405.77 and its formula is C17H17ClN2OS.2HCl .Physical and Chemical Properties Analysis

LDN-209929 dihydrochloride is a solid substance with a yellow to orange color . It is soluble to 100 mM in water and to 100 mM in DMSO . It should be stored at 4°C, sealed, and away from moisture .Relevant Papers The structure-activity relationship study of acridine analogs as haspin and DYRK2 kinase inhibitors is a relevant paper for LDN-209929 dihydrochloride .

科学的研究の応用

Applications in Polymer Composites

The study by Xu et al. (2006) explores the effects of Zn, Al-layered double hydroxide on the thermal decomposition behavior of poly(vinyl chloride) (PVC), revealing that LDHs can influence the dehydrochlorination process and promote the formation of char-like materials, which could potentially enhance the flame retardant properties of PVC composites (Xu, Saha, Braterman, & D'Souza, 2006).

Environmental Remediation

Several studies highlight the application of LDHs in environmental remediation, such as the removal of herbicides and other pollutants from water. Legrouri et al. (2005) demonstrated that [Zn-Al-Cl] layered double hydroxides have a high retention capacity for the herbicide 2,4-dichlorophenoxyacetate from aqueous solutions, indicating the potential of LDHs in water purification technologies (Legrouri, Lakraimi, Barroug, de Roy, & Besse, 2005).

Corrosion Protection

Tedim et al. (2012) explored the use of Zn–Al layered double hydroxides intercalated with nitrate anions as chloride nanotraps in organic polymeric coatings, suggesting that LDHs could significantly reduce chloride permeability and, thus, enhance the durability and corrosion resistance of protective coatings (Tedim, Kuznetsova, Salak, Montemor, Snihirova, Pilz, Zheludkevich, & Ferreira, 2012).

Nanostructured Materials

Wang and O′Hare (2012) provided a comprehensive review on the advances in the synthesis and application of layered double hydroxide nanosheets, including their use as nanocomposites for polymers and as building units for designing new organic-inorganic or inorganic-inorganic nanomaterials, showcasing the versatility and wide range of applications of LDHs in nanostructured materials (Wang & O′Hare, 2012).

Analytical and Sensing Applications

A study by Li et al. (2009) on the development of a dihydroxybenzene sensor based on Zn/Al layered double hydroxide film modified glassy carbon electrode highlights the potential of LDHs in electrochemical sensors for the detection of environmentally relevant compounds (Li, Ni, Wang, Xu, Zhang, Chen, & Wang, 2009).

作用機序

Target of Action

LDN 209929 dihydrochloride is a potent and selective inhibitor of Haspin kinase . The IC50 value, which is a measure of the effectiveness of the compound in inhibiting biological or biochemical function, is 55 nM . This compound displays 180-fold selectivity over DYRK2 .

Mode of Action

Haspin kinase, also known as Germ Cell-Specific Gene-2 (Gsg2), is a serine/threonine kinase expressed in several tissues, including testis, bone marrow, thymus, and spleen . It plays an important role in mitosis, where it phosphorylates histone H3 at Thr-3 (H3T3) in G2/early prophase . LDN 209929 dihydrochloride inhibits the activity of Haspin kinase, thereby affecting its role in mitosis .

Biochemical Pathways

The inhibition of Haspin kinase by LDN 209929 dihydrochloride affects the phosphorylation of histone H3, which is a crucial process in mitosis . This can have downstream effects on cell division and proliferation .

Pharmacokinetics

The compound is soluble in dmso , which suggests that it could be administered in a suitable solvent for in vivo or in vitro studies.

Result of Action

The inhibition of Haspin kinase by LDN 209929 dihydrochloride can affect cell division and proliferation due to its role in mitosis . This could potentially be used for therapeutic purposes, particularly in the context of diseases characterized by abnormal cell proliferation.

生化学分析

Biochemical Properties

LDN 209929 dihydrochloride interacts with haspin kinase, a serine/threonine kinase . It displays 180-fold selectivity over DYRK2 , indicating its specificity towards haspin kinase. The interaction between LDN 209929 dihydrochloride and haspin kinase results in the inhibition of the kinase’s activity .

Cellular Effects

The inhibition of haspin kinase by LDN 209929 dihydrochloride can influence various cellular processes. Haspin kinase plays a crucial role in mitosis, where it phosphorylates histone H3 at Thr-3 (H3T3) in G2/early prophase . Therefore, the inhibition of haspin kinase by LDN 209929 dihydrochloride could potentially affect cell division and other related cellular functions.

Molecular Mechanism

LDN 209929 dihydrochloride exerts its effects at the molecular level by inhibiting the activity of haspin kinase . This inhibition prevents the phosphorylation of histone H3 at Thr-3 (H3T3), a process that is crucial for mitosis .

特性

IUPAC Name |

3-(2-chloro-7-methoxyacridin-9-yl)sulfanylpropan-1-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2OS.2ClH/c1-21-12-4-6-16-14(10-12)17(22-8-2-7-19)13-9-11(18)3-5-15(13)20-16;;/h3-6,9-10H,2,7-8,19H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOCCOXNODBCCGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C3C=CC(=CC3=C2SCCCN)Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19Cl3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2745546.png)

![N-[1-(6-Cyclopropylpyridazin-3-yl)azetidin-3-yl]-N-methyl-2-oxo-1,3-dihydroindole-5-sulfonamide](/img/structure/B2745549.png)

![[3-[(2-Methylpropan-2-yl)oxycarbonylamino]-2,4-dihydrochromen-3-yl]methyl methanesulfonate](/img/structure/B2745555.png)

![N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B2745558.png)